N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound is characterized by its unique functional groups and structural features, which may impart specific biological activities.
The compound's detailed data can be found in databases such as PubChem, where it is cataloged with its IUPAC name and structural information. The molecular formula is with an InChI key of InChI=1S/C19H25N3O3/c1-12-7-8-15(13(2)10-12)20-16(23)11-22-17(24)19(21-18(22)25)9-5-4-6-14(19)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,20,23)(H,21,25)
.
This compound falls under the category of thioacetamides and diazaspiro compounds, which are often explored for their pharmacological properties. Its structural complexity suggests potential for diverse interactions with biological targets.
The synthesis of N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can be accomplished through several synthetic routes that typically involve multi-step reactions.
Technical Details:
For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield while ensuring consistent quality of the final product.
The molecular structure consists of a central spirocyclic core linked to a thiophene moiety and an acetamide group. The presence of multiple heteroatoms (nitrogen and sulfur) contributes to the compound's reactivity.
Data:
The structure can be visualized using molecular modeling software or through chemical structure databases like PubChem.
N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical transformations:
Common Reactions:
Technical Details:
The choice of reagents (e.g., potassium permanganate for oxidation or lithium aluminum hydride for reduction) and reaction conditions (temperature, solvent type) are critical in determining the outcome of these reactions.
The mechanism of action involves the interaction of N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide with specific biological targets such as enzymes or receptors.
Process:
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic components.
Key chemical properties include:
Relevant Data:
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) provide insights into its purity and structural characteristics.
N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has potential applications in various fields:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5